4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl acetate
Description
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c1-9(23)24-12-4-2-10(3-5-12)13(7-21)15-14(17)6-11(8-22-15)16(18,19)20/h2-6,8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFFRWTESJBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step often involves the chlorination and trifluoromethylation of a pyridine derivative.
Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution or other suitable methods.
Phenyl Acetate Attachment: The final step involves the esterification of the intermediate with phenyl acetate under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyridine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis Research: Studied for its role in catalytic processes.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate
- CAS Number : 338410-39-2
- Molecular Formula : C₁₆H₁₀ClF₃N₂O₂
- Key Features: A pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5. A cyano-methylphenyl acetate moiety linked to the pyridine ring.
Structural Significance :
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electron-withdrawing effects, common in agrochemicals. The acetate group may influence solubility and bioavailability .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of the target compound with its analogs:
Key Differences and Implications
Functional Groups: The target compound features a cyano group, which may enhance binding specificity compared to the benzamide in Chlorfluazuron . Compound 10f () includes a thiazol-piperazine system, suggesting possible CNS activity, unlike the agrochemical-focused analogs .
Biological Activity: Chlorfluazuron and haloxyfop target chitin synthesis and acetyl-CoA carboxylase, respectively, highlighting the role of trifluoromethylpyridine in enzyme inhibition . The target compound’s mechanism remains unconfirmed but may share similar pesticidal pathways. The cyano group in the target compound could introduce novel interactions with pest receptors, differentiating it from urea-linked analogs like Chlorfluazuron .
Lipophilicity: Trifluoromethyl groups in all compounds enhance lipid solubility, but the acetate in the target compound may reduce persistence compared to ester derivatives like haloxyfop .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate can be described by the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 487.279 g/mol
Its structural features include a chloro group, trifluoromethyl group, and a cyano-methyl substituent, which contribute to its biological activity.
The compound has been studied for its inhibitory effects on various biological targets. Notably, it shows promise as an inhibitor of Mycobacterium tuberculosis by targeting the essential protein MmpL3. In vitro studies have demonstrated that modifications to the compound can enhance its potency and selectivity against bacterial strains.
Structure-Activity Relationship (SAR)
A series of analogs derived from 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate have been synthesized to investigate their biological activities. The SAR studies suggest that:
- Substituents at the 4-position : Varying the substituents at this position can significantly alter antibacterial activity. For instance, introducing bulky groups tends to enhance activity while maintaining favorable physicochemical properties.
- Cyclic vs. Acyclic Structures : The presence of cyclic moieties has been shown to improve binding affinity to target proteins.
The following table summarizes some key findings from SAR studies:
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit with moderate activity |
| 4PP-2 | 2.0 | Improved activity with p-tert-butyl substitution |
| 4PP-3 | 6.8 | Similar activity to 4PP-1 |
| 4PP-7 | 5.9 | Retained activity with urea linkage |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : It has shown effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 2 µM in certain analogs .
- Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain analogs exhibited IC values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
Recent studies have highlighted the potential applications of this compound in treating bacterial infections and inflammatory conditions:
- A study published in Nature reported on a high-throughput screening of compounds similar to 4PP series, revealing promising candidates for further development against tuberculosis .
- Another investigation focused on anti-inflammatory effects showed that specific derivatives significantly reduced inflammation markers in animal models, suggesting therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Addition
The cyano group (–CN) in this compound serves as an electrophilic center, enabling nucleophilic addition under basic conditions. For example:
-
Mechanism : A nucleophile (e.g., Grignard reagents, alkoxides) attacks the nitrile carbon, forming an intermediate imine, which can undergo further hydrolysis to yield a carboxylic acid or amine.
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with a base catalyst (e.g., NaOH, LiAlH4).
-
Product : Addition of nucleophiles leads to substituted nitriles or amides, depending on the reagent and reaction conditions.
Hydrolysis of the Acetate Ester
The acetate ester group (–OAc) undergoes hydrolysis to form the corresponding carboxylic acid:
-
Mechanism : Acidic or basic hydrolysis cleaves the ester bond.
-
Conditions :
-
Acidic : H₂SO₄, elevated temperature.
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Basic : NaOH, aqueous solution.
-
-
Product : The hydrolysis product is 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl carboxylic acid.
Substitution Reactions
The chlorine atom on the pyridine ring (3-chloro substituent) can participate in nucleophilic aromatic substitution (NAS):
-
Mechanism : A nucleophile replaces the chlorine atom under specific conditions (e.g., high temperature, electron-deficient aromatic ring).
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Conditions : Requires electron-withdrawing groups (e.g., CF₃) to activate the ring. A strong nucleophile (e.g., NH₂⁻) and a catalyst (e.g., CuI) may be necessary.
-
Product : Substituted pyridine derivatives, depending on the nucleophile.
Oxidation Reactions
The cyano group can undergo oxidation to yield a ketone:
-
Mechanism : Strong oxidizing agents (e.g., KMnO₄, HIO₃) convert the nitrile to a carbonyl group.
-
Conditions : Aqueous acidic or basic media.
-
Product : 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate.
Research Findings and Structural Insights
| Property | Observation | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₀ClF₃N₃O₃ | |
| Molecular Weight | 487.28 g/mol | |
| Reactivity Drivers | Electronegative substituents (Cl, CF₃) enhance stability and direct reactivity. | |
| Biological Activity | Potential anticancer properties via apoptosis induction or proliferation inhibition. |
Comparison of Key Reactions
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Nucleophilic Addition | Basic conditions, nucleophile | Substituted nitrile/amine derivatives | Functionalization for bioactivity |
| Hydrolysis | Acidic/basic catalyst | Carboxylic acid | Prodrug development |
| Substitution | Electron-deficient ring, nucleophile | Substituted pyridine derivatives | Structural modification for target specificity |
| Oxidation | Strong oxidizing agent | Ketone derivative | Metabolic stability studies |
Q & A
Q. What are the established synthetic routes for 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl acetate, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving halogenated pyridine derivatives and cyano-containing intermediates. Key parameters include:
- Temperature control : Pyridine derivatives often require mild conditions (20–60°C) to prevent decomposition of the trifluoromethyl group.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
- Protecting groups : Acetate moieties may require temporary protection during synthesis to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR can identify the pyridinyl, cyano, and acetate groups. The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- X-ray crystallography : Resolves stereochemical ambiguity in the cyano-methylphenyl moiety (as demonstrated for similar 1,3,4-oxadiazoline derivatives) .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Confirms the presence of C≡N (2200–2260 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .
Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?
Methodological Answer:
- Light sensitivity : Store in amber glass vials to prevent photodegradation of the trifluoromethyl-pyridine core .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetate ester .
- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) minimizes thermal decomposition .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent cleavage of the cyano group .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis protocol while minimizing side-product formation?
Methodological Answer:
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, solvent ratio) impacting yield and purity .
- Response surface methodology (RSM) : Central composite designs model non-linear relationships between reaction time/temperature and byproduct formation .
- Robustness testing : Vary parameters within ±10% of optimal conditions to validate protocol reliability under scaled-up scenarios .
Q. What computational modeling approaches are suitable for predicting the compound's reactivity and interaction with biological targets?
Methodological Answer:
- Quantum mechanical (QM) calculations : Density Functional Theory (DFT) predicts transition states in cyano-group reactions and electron distribution in the trifluoromethyl-pyridine ring .
- Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite, accounting for steric effects of the chloro-trifluoromethyl group .
- Molecular dynamics (MD) : Assess conformational stability in aqueous environments using GROMACS, focusing on acetate ester hydrolysis kinetics .
Q. What methodological approaches resolve discrepancies between in vitro bioactivity data and computational predictions for this compound?
Methodological Answer:
- Orthogonal assay validation : Compare results from fluorescence-based assays (e.g., FP-TAMRA) with SPR (surface plasmon resonance) to verify target binding .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may explain unanticipated bioactivity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl with F) to isolate contributions of specific substituents to activity .
- Machine learning : Train models on PubChem bioassay data to refine computational predictions and identify overlooked variables (e.g., membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
